molecular formula C35H55N9O12 B3279950 Lys-Lys-Asp-Ser-Gly-Pro-Tyr CAS No. 70365-36-5

Lys-Lys-Asp-Ser-Gly-Pro-Tyr

Cat. No.: B3279950
CAS No.: 70365-36-5
M. Wt: 793.9 g/mol
InChI Key: POKLISXTIMPIQI-QCOJBMJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys-Lys-Asp-Ser-Gly-Pro-Tyr is a peptide composed of seven amino acids: lysine, lysine, aspartic acid, serine, glycine, proline, and tyrosine. Peptides like this compound play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Lys-Asp-Ser-Gly-Pro-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added and coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the peptide.

Chemical Reactions Analysis

Types of Reactions

Lys-Lys-Asp-Ser-Gly-Pro-Tyr can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups in lysine residues can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Formation of modified peptides with new functional groups.

Scientific Research Applications

Lys-Lys-Asp-Ser-Gly-Pro-Tyr has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of biomaterials and biosensors.

Mechanism of Action

The mechanism of action of Lys-Lys-Asp-Ser-Gly-Pro-Tyr involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the lysine residues may interact with negatively charged regions on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Lys-Lys-Asp-Ser-Gly-Pro-Phe: Similar structure but with phenylalanine instead of tyrosine.

    Lys-Lys-Asp-Ser-Gly-Pro-Trp: Contains tryptophan instead of tyrosine.

    Lys-Lys-Asp-Ser-Gly-Pro-His: Histidine replaces tyrosine in the sequence.

Uniqueness

Lys-Lys-Asp-Ser-Gly-Pro-Tyr is unique due to the presence of tyrosine, which can undergo specific reactions like oxidation to form dityrosine. This property can be exploited in various biochemical applications, making it distinct from other similar peptides.

Properties

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N9O12/c36-13-3-1-6-22(38)30(50)40-23(7-2-4-14-37)32(52)41-24(17-29(48)49)33(53)43-26(19-45)31(51)39-18-28(47)44-15-5-8-27(44)34(54)42-25(35(55)56)16-20-9-11-21(46)12-10-20/h9-12,22-27,45-46H,1-8,13-19,36-38H2,(H,39,51)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,48,49)(H,55,56)/t22-,23-,24-,25-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKLISXTIMPIQI-QCOJBMJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N9O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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